molecular formula H3MgNO4 B080624 Magnesium nitrate hexahydrate CAS No. 13446-18-9

Magnesium nitrate hexahydrate

Cat. No. B080624
Key on ui cas rn: 13446-18-9
M. Wt: 105.33 g/mol
InChI Key: QYYOLMTYXAKEDQ-UHFFFAOYSA-N
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Patent
US06613708B1

Procedure details

This example illustrates the loss of zeolite activity or conversion from conventional selectivation techniques that use compounds which are small enough to enter the zeolite channels. An aqueous solution of magnesium nitrate was prepared by mixing magnesium nitrate hexahydrate and water on the basis of 0.71 gram per gram of water. The solution was used to impregnate a ZSM-5 (SiO2/Al2O3=38) zeolite powder at a ratio of 1.35 cc solution to 1.50 g of zeolite. The mixture was heated at 75° C. to evaporate the water. It was then dried at 120° C. for 6 hours, at 250° C. for ½ hour, and at 300° C. for ½ hour, and then calcined at 500° C. for 3 hours. Analysis of the zeolite sample indicated that 0.06 gram of magnesium oxide per gram of zeolite was deposited on the zeolite.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
1.35 mL
Type
reactant
Reaction Step Five
[Compound]
Name
zeolite
Quantity
1.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
magnesium nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solution
Quantity
1.35 mL
Type
reactant
Smiles
Step Six
Name
zeolite
Quantity
1.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate the water
CUSTOM
Type
CUSTOM
Details
It was then dried at 120° C. for 6 hours, at 250° C. for ½ hour
Duration
0.5 h
WAIT
Type
WAIT
Details
calcined at 500° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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